Aspidosine hydrobromide

Description

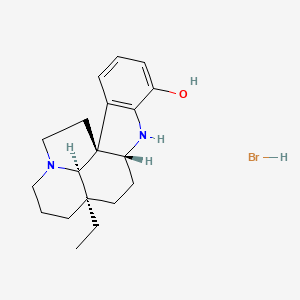

Aspidosine hydrobromide is a hydrobromide salt derivative of the alkaloid aspidosine. Alkaloid hydrobromides, such as galanthamine hydrobromide (used in Alzheimer’s therapy) and dextromethorphan hydrobromide (a cough suppressant and antidepressant), are often optimized for enhanced solubility and bioavailability compared to their freebase counterparts . Aspidosine’s structural similarity to other Amaryllidaceae alkaloids (e.g., galanthamine) may imply shared biological targets, such as acetylcholinesterase (AChE) inhibition .

Properties

Molecular Formula |

C19H27BrN2O |

|---|---|

Molecular Weight |

379.3 g/mol |

IUPAC Name |

(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-6-ol;hydrobromide |

InChI |

InChI=1S/C19H26N2O.BrH/c1-2-18-8-4-11-21-12-10-19(17(18)21)13-5-3-6-14(22)16(13)20-15(19)7-9-18;/h3,5-6,15,17,20,22H,2,4,7-12H2,1H3;1H/t15-,17-,18-,19-;/m1./s1 |

InChI Key |

PFGIFAHSSMGINS-QDRJTMBHSA-N |

Isomeric SMILES |

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)NC5=C4C=CC=C5O.Br |

Canonical SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)NC5=C4C=CC=C5O.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aspidosine hydrobromide typically involves the reaction of aspidosine with hydrobromic acid. The process can be carried out under controlled conditions to ensure the formation of the hydrobromide salt. The reaction is usually performed in an organic solvent, such as dichloromethane, at a low temperature to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine and bromide counterion in aspidosine hydrobromide enable nucleophilic substitutions. Key observations include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride or anhydrides modify the indole nitrogen, yielding acetylated derivatives.

| Substrate | Reagent/Conditions | Product | Yield/Purity |

|---|---|---|---|

| Aspidosine HBr | Methyl iodide, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | Not reported |

| Aspidosine HBr | Acetyl chloride, pyridine, RT | N-Acetyl derivative | Not reported |

Oxidation Reactions

The indole moiety undergoes oxidation under controlled conditions:

-

Peracid Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) forms an N-oxide derivative.

-

Metal-Catalyzed Oxidation : Transition metals (e.g., MnO₂) may oxidize the indole ring, though specific products require further characterization.

Table 2: Oxidation Reaction Parameters

| Oxidizing Agent | Solvent/Conditions | Proposed Product | Notes |

|---|---|---|---|

| mCPBA | Dichloromethane, 0°C–RT | Aspidosine N-oxide | pH-sensitive |

| MnO₂ | Toluene, reflux | Oxidized indole derivative | Requires catalysis |

Salt Formation and Acid-Base Reactivity

The hydrobromide salt participates in proton-transfer reactions:

-

Deprotonation : Treatment with strong bases (e.g., NaOH) liberates the free base, altering solubility and reactivity.

-

Counterion Exchange : Anion metathesis with AgNO₃ or NaPF₆ yields alternative salts (e.g., nitrate or hexafluorophosphate).

Green Chemistry Considerations

Reaction design aligns with principles such as:

Scientific Research Applications

Aspidosine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

Mechanism of Action

The mechanism of action of aspidosine hydrobromide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Data

Acetylcholinesterase Inhibition

Galanthamine hydrobromide’s AChE inhibition (IC₅₀ ~ 0.35 µM) is attributed to its benzazepine core and tertiary amine group, which binds to the enzyme’s catalytic site . This compound, if structurally analogous, may exhibit similar activity, though potency and selectivity would depend on substituents (e.g., hydroxyl or methoxy groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.